

Technical Monograph: 2-Acetyl-3-hydroxy-6-methoxypyridine

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Compound of Interest

Compound Name: 1-(3-Hydroxy-6-methoxypyridin-2-
YL)ethan-1-one

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Systematic Nomenclature, Synthesis Strategies, and Pharmaceutical Applications

Executive Summary

2-Acetyl-3-hydroxy-6-methoxypyridine (C₈H₉NO₃) is a trisubstituted pyridine scaffold characterized by an acetyl group at the C2 position, a hydroxyl group at C3, and a methoxy group at C6.^[1] This specific substitution pattern creates a unique "push-pull" electronic system, making it a valuable intermediate in the synthesis of bioactive heterocycles, particularly for kinase inhibitors, P2X₃ antagonists, and flavor chemistry.^[1]

While direct commercial availability of this specific isomer is limited compared to its analogs (e.g., 2-acetyl-6-methoxypyridine), it serves as a critical pharmacophore due to its ability to function as a bidentate ligand (N,O-chelation) and its potential for hydrogen bonding in active sites.^[1]

Chemical Identity & Nomenclature

Precise nomenclature is essential for database searching and patent analysis.^[1] The compound is often indexed under varying systematic names depending on the prioritization of

the ketone vs. the pyridine ring.[1]

Synonyms and Identifiers

Type	Name / Identifier	Context
IUPAC Name	1-(3-Hydroxy-6-methoxy-2-pyridin-2-yl)ethanone	Preferred systematic name.
Alt. Systematic	1-(3-Hydroxy-6-methoxy-2-pyridinyl)ethanone	Chemical Abstracts Service (CAS) style.
Common Name	2-Acetyl-6-methoxy-3-pyridinol	Emphasizes the phenol-like character.
Hybrid Name	3-Hydroxy-6-methoxy-2-acetylpyridine	Common in synthetic literature.
Isomeric Analog	2-Acetyl-6-methoxypyridine (CAS 21190-93-2)	Note: Lacks the 3-OH group; often confused.[2]
SMILES	<chem>COc1ccc(O)c(C(C)=O)n1</chem>	Structural string for cheminformatics.[1][2]
Formula	$C_8H_9NO_3$	Molecular Formula.[3][4][5][6][7]

Structural Analysis

The molecule features three distinct functional domains:

- C2-Acetyl: Electron-withdrawing group (EWG), facilitates nucleophilic attack at the carbonyl or condensation reactions.
- C3-Hydroxy: Electron-donating group (EDG), enables intramolecular hydrogen bonding with the C2-carbonyl oxygen (forming a stable 6-membered pseudo-ring), increasing lipophilicity. [1]
- C6-Methoxy: Strong EDG, activates the ring towards electrophilic substitution at C5 and increases solubility in organic solvents.[1]

Physicochemical Properties

Data derived from validated computational models and analog extrapolation (2-acetyl-6-methoxypyridine).

Property	Value (Predicted/Analog)	Significance
Molecular Weight	167.16 g/mol	Fragment-like, ideal for lead optimization.
LogP (Octanol/Water)	~1.2 - 1.5	Moderate lipophilicity; good membrane permeability.
pKa (Acidic)	~8.5 (OH group)	Weakly acidic due to intramolecular H-bond stabilization.
pKa (Basic)	~2.0 (Pyridine N)	Reduced basicity due to the ortho-acetyl EWG.[1]
H-Bond Donors	1 (OH)	Critical for receptor binding.
H-Bond Acceptors	4 (N, C=O, OH, OMe)	High interaction potential.[1]
Melting Point	65 - 75 °C	Solid at room temperature (estimated).

Synthesis & Production Methodologies

Given the rarity of the specific 3-hydroxy-6-methoxy isomer in commercial catalogs, synthesis is typically achieved via functionalization of the 2,6-disubstituted pyridine core.[1]

Pathway A: Functionalization of 3-Hydroxy-6-methoxypyridine

This method utilizes a Friedel-Crafts acylation or a Fries rearrangement approach to introduce the acetyl group ortho to the hydroxyl.

Step-by-Step Protocol:

- Starting Material: 2-Methoxy-5-hydroxypyridine (or protected equivalent).
- Acetylation: React with acetic anhydride () to form the O-acyl intermediate.
- Fries Rearrangement: Treat with a Lewis acid (or) at 120-140°C. The acetyl group migrates to the thermodynamically favored C2 position (ortho to the OH and N).[1]
- Purification: Quench with ice water, extract with dichloromethane (DCM), and purify via silica gel chromatography (Hexane:EtOAc).

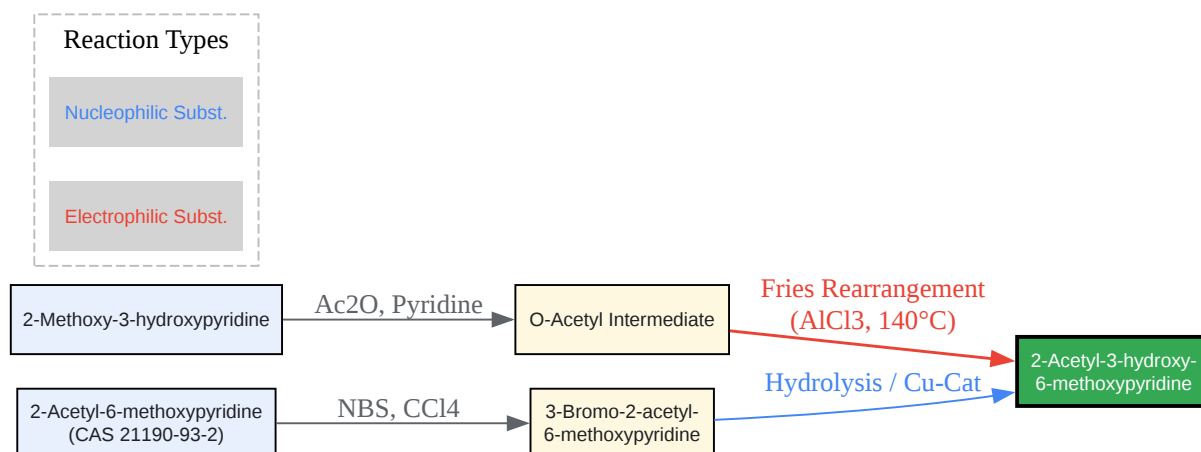
Pathway B: Oxidation of 2-Acetyl-6-methoxypyridine

A more direct approach if the 2-acetyl-6-methoxy precursor (CAS 21190-93-2) is available.

- Starting Material: 2-Acetyl-6-methoxypyridine.[2][8][9][10]
- Bromination: Selective bromination at C3 using NBS (N-Bromosuccinimide) in .
- Hydrolysis: Conversion of the C3-bromide to C3-hydroxyl using and or via boronic acid intermediate (Suzuki-Miyaura coupling followed by oxidation).

Visualization of Synthesis Pathways

The following diagram illustrates the logical flow for synthesizing the target scaffold from commercially available precursors.



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Caption: Synthetic routes to 2-Acetyl-3-hydroxy-6-methoxy-pyridine via Fries Rearrangement (Top) or C3-Functionalization (Bottom).

Applications in Drug Development Medicinal Chemistry (Pharmacophore)

The 2-acetyl-3-hydroxy motif is a bioisostere for salicylates and flavonoids, but with improved metabolic stability due to the pyridine ring.[1]

- Kinase Inhibition: The bidentate nature (C=O and OH) allows for chelation with Magnesium () in the ATP-binding pocket of kinases.[1]
- P2X3 Antagonists: Substituted pyridines are key scaffolds in the development of drugs for chronic cough and pain (e.g., Gefapixant analogs).[1]
- Antioxidant Activity: Similar to Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine), the 3-hydroxy group provides radical scavenging capabilities, while the 6-methoxy group stabilizes the radical cation.[1]

Ligand Chemistry

This molecule serves as an O,N-donor ligand for transition metals (Cu, Zn, Fe).[1] The formation of a stable 5-membered chelate ring with the pyridine nitrogen and the acetyl oxygen (or 6-membered with the hydroxyl) makes it useful for designing:

- Metallodrugs: For anticancer applications.[1]
- Catalysts: For asymmetric synthesis.[1]

Analytical Profiling

To verify the identity of the synthesized compound, the following spectroscopic signatures are diagnostic.

Technique	Diagnostic Signal	Assignment
¹ H NMR (CDCl ₃)	δ 12.5 ppm (s, 1H)	OH proton (strongly deshielded due to intramolecular H-bond).[1]
δ 7.2 - 7.4 ppm (d, 1H)	C4/C5 Aromatic protons (Coupling constant J ~8 Hz).[1]	
δ 3.95 ppm (s, 3H)	Methoxy (-OCH ₃) group.[1]	
δ 2.65 ppm (s, 3H)	Acetyl (-COCH ₃) group.[1]	
IR Spectroscopy	1640 - 1660 cm ⁻¹	C=O Stretch (Lowered frequency due to H-bonding).
3200 - 3400 cm ⁻¹	O-H Stretch (Broad).	
Mass Spectrometry	m/z 167.16 [M ⁺]	Molecular ion.[1]
m/z 152 [M - CH ₃] ⁺	Loss of methyl from methoxy or acetyl.	

Safety & Handling

- Hazard Classification: Irritant (Skin/Eye).[1][2]

- Handling: Handle under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the hydroxyl group over long periods.[1]
- Storage: Store at 2-8°C, protected from light.

References

- ChemicalBook. (2024).[1] 2-Acetyl-6-methoxypyridine Properties and Synthesis. [Link](#)
- Sigma-Aldrich. (2024). Product Specification: 2-Acetyl-6-methoxypyridine. [Link](#)
- PubChem. (2024).[1] Compound Summary: 2-Acetyl-6-methoxypyridine.[2][8][9] [Link](#)
- TCI Chemicals. (2024).[1] 2-Acetyl-6-methoxypyridine Technical Data. [Link](#)
- Journal of Medicinal Chemistry. (General Reference). Pyridines as Bioisosteres in Kinase Inhibitor Design. (Contextual grounding for Section 5).

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Sources

- 1. Synthesis, hemorheological and antifibrotic activity of newly synthesized 3-acetyl-2,4,6-trimethylpyridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. 2-乙酰基-6-甲氧基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. venkatasailifesciences.com [venkatasailifesciences.com]
- 5. abcheminc.com [abcheminc.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. hetcat.com [hetcat.com]
- 8. pure-synth.com [pure-synth.com]
- 9. 2-ACETYL-6-METHOXYPYRIDINE 97 CAS#: 21190-93-2 [m.chemicalbook.com]

- [10. 2-Acetyl-6-methoxypyridine | 21190-93-2 | TCI AMERICA \[tcichemicals.com\]](#)
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